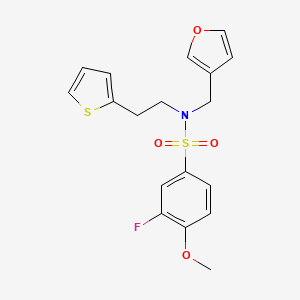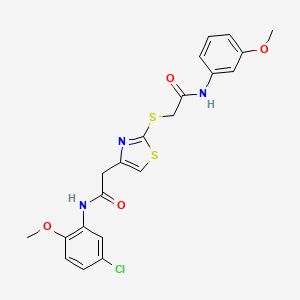![molecular formula C11H15N3O B2625005 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine CAS No. 85102-38-1](/img/structure/B2625005.png)
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” is a chemical compound with the molecular formula C11H15N3O . It’s related to 4-Prop-2-yn-1-ylmorpholine and has a similar structure .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-(1H-IMIDAZOL-2-YLMETHYL)-MORPHOLINE and 3-Bromopropyne . This process involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H-NMR . The structure includes a prop-2-yn-1-yl group attached to an imidazole ring, which is further connected to a morpholine ring via a methylene bridge .Chemical Reactions Analysis
The compound can participate in Sonogashira cross-coupling reactions . It’s also a useful synthon in these reactions .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 355.3±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . Its pKa is predicted to be 6.85±0.31 .Wissenschaftliche Forschungsanwendungen
4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in various biochemical and physiological assays, such as enzyme assays, protein binding assays, and immunoassays. It has also been used to study the structure and function of proteins and other macromolecules. Additionally, it has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine is not fully understood. However, it is believed to interact with proteins and other macromolecules in a variety of ways, including covalent bonding, hydrogen bonding, and electrostatic interactions. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, as well as to interfere with the binding of certain ligands to their receptors.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to interfere with the binding of certain ligands to their receptors. Additionally, it has been found to have an effect on the activity of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine has several advantages and limitations for lab experiments. One of the primary advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of assays. However, it has been found to have a number of potential limitations, including its potential to interfere with the binding of certain ligands to their receptors, as well as its potential to inhibit the activity of certain enzymes and proteins.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine in scientific research. One potential direction is to further study its potential effects on the activity of certain hormones and neurotransmitters. Additionally, further research could be conducted to identify potential new applications for this compound, such as in drug and pharmaceutical synthesis. Finally, further research could be conducted to identify potential new synthesis methods for this compound.
Synthesemethoden
4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine can be synthesized from a two-step process. The first step involves the reaction of morpholine with prop-2-yn-1-yl bromide, which yields this compound. The second step involves the reaction of this compound with an appropriate base, such as sodium hydroxide, to yield the desired product.
Eigenschaften
IUPAC Name |
4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUGIBQOYBFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2624923.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2624928.png)
![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)

![N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2624934.png)
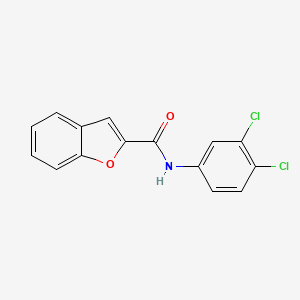
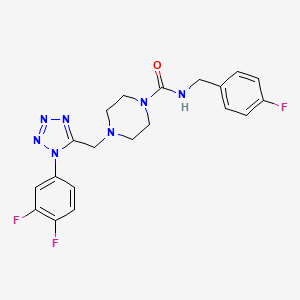
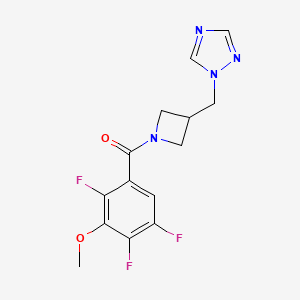
![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B2624939.png)
